4-(Difluoromethyl)-1,5-dimethoxynaphthalene
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Overview
Description
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is an organic compound that features a naphthalene core substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group is particularly noteworthy due to its unique chemical properties, which include high electronegativity and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H (chlorodifluoromethane) or other difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,5-dimethoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the difluoromethyl group can produce methyl-substituted naphthalenes .
Scientific Research Applications
4-(Difluoromethyl)-1,5-dimethoxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group, being highly electronegative, can form strong hydrogen bonds with biological molecules, influencing their structure and function . This property is particularly valuable in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in structure due to the presence of the difluoromethyl group, but differs in its nitro substitution.
2,2-Difluoroethylbenzene: Contains a difluoromethyl group attached to a benzene ring, offering different reactivity and applications.
Difluoromethylthioethers: Compounds where the difluoromethyl group is bonded to sulfur, showing distinct chemical behavior.
Uniqueness
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is unique due to its combination of the naphthalene core with both difluoromethyl and methoxy groups. This combination imparts specific chemical properties, such as enhanced hydrogen bonding capability and increased metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H12F2O2 |
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Molecular Weight |
238.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,5-dimethoxynaphthalene |
InChI |
InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |
InChI Key |
GNMZOXILVPSRLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
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